

Structure Elucidation of N-Isopropylpyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Isopropylpyridazin-3-amine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **N-Isopropylpyridazin-3-amine**. Due to a scarcity of publicly available experimental data, this document focuses on predicted spectroscopic characteristics and established analytical methodologies. It serves as a foundational resource for researchers involved in the synthesis, characterization, and application of novel pyridazine derivatives. This guide covers predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, alongside a discussion of the potential biological relevance of this class of compounds, visualized through a key signaling pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for **N-Isopropylpyridazin-3-amine** (Molecular Formula: $\text{C}_7\text{H}_{11}\text{N}_3$, Molecular Weight: 137.18 g/mol). These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.60	Doublet of Doublets	1H	H-6 (Pyridazine ring)
~ 7.35	Doublet of Doublets	1H	H-4 (Pyridazine ring)
~ 6.70	Doublet of Doublets	1H	H-5 (Pyridazine ring)
~ 4.80	Broad Singlet	1H	N-H
~ 4.10	Septet	1H	C-H (Isopropyl)
~ 1.30	Doublet	6H	-CH ₃ (Isopropyl)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 158.0	C-3 (Pyridazine ring)
~ 149.5	C-6 (Pyridazine ring)
~ 128.0	C-4 (Pyridazine ring)
~ 115.5	C-5 (Pyridazine ring)
~ 46.0	C-H (Isopropyl)
~ 22.5	-CH ₃ (Isopropyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~ 3350	Medium, Sharp	N-H Stretch	Secondary Amine
~ 3050	Medium	C-H Stretch	Aromatic
~ 2970, 2870	Strong	C-H Stretch	Aliphatic (Isopropyl)
~ 1600	Strong	C=N Stretch	Pyridazine Ring
~ 1580	Strong	C=C Stretch	Pyridazine Ring
~ 1450	Medium	C-H Bend	Aliphatic (Isopropyl)
~ 1250	Medium	C-N Stretch	Aryl-Amine

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z Ratio	Predicted Ion Fragment	Notes
137	[M] ⁺	Molecular Ion
122	[M - CH ₃] ⁺	Loss of a methyl group
95	[M - C ₃ H ₆] ⁺	Loss of propene from isopropyl group
80	[C ₄ H ₄ N ₂] ⁺	Pyridazine ring fragment

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for the structure elucidation of **N-Isopropylpyridazin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[\[1\]](#)

- ^1H NMR Acquisition:
 - Instrument: 400 MHz or higher field NMR spectrometer.[1]
 - Parameters: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-5 seconds.[2]
- ^{13}C NMR Acquisition:
 - Instrument: 100 MHz or higher, corresponding to the ^1H frequency.
 - Parameters: Acquire a proton-decoupled ^{13}C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ^{13}C , a significantly higher number of scans (e.g., 1024 or more) and a short relaxation delay (e.g., 2 seconds) are typically necessary to obtain a quality spectrum in a reasonable time.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

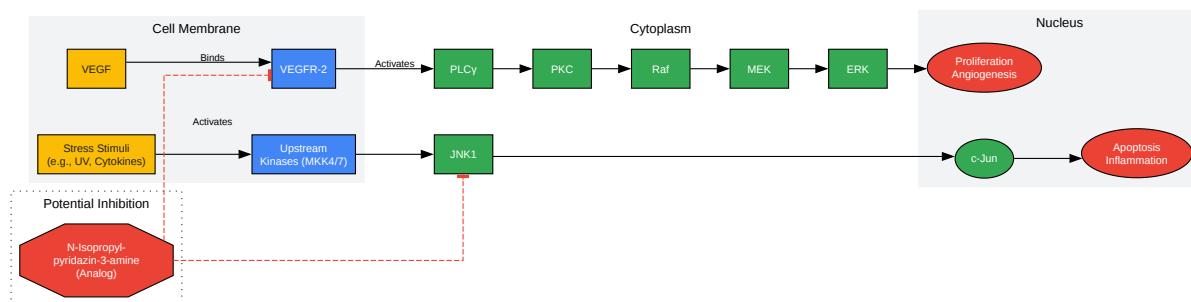
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid powder directly onto the ATR crystal.[5] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[6]
- Acquisition:
 - Record a background spectrum of the empty sample compartment or clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place the prepared sample in the instrument's beam path.
 - Record the spectrum, typically over the mid-IR range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small quantity (~1 mg) of the sample in a volatile solvent like methanol or acetonitrile to create a stock solution of approximately 1 mg/mL. Further dilute this solution to a final concentration of about 10 µg/mL in the same solvent.[7]
- **Instrumentation:** A mass spectrometer equipped with an Electrospray Ionization (ESI) source is suitable for determining the molecular weight of polar molecules.[8]
- **Acquisition (ESI-MS):**
 - Infuse the prepared sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). High-resolution mass spectrometry can be used to confirm the elemental composition.[9]

Biological Context and Signaling Pathways

Pyridazin-3-amine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Analogs have been reported to interact with various cellular targets, including protein kinases.[10] Specifically, certain pyridazine compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK) pathways.[10][11] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.

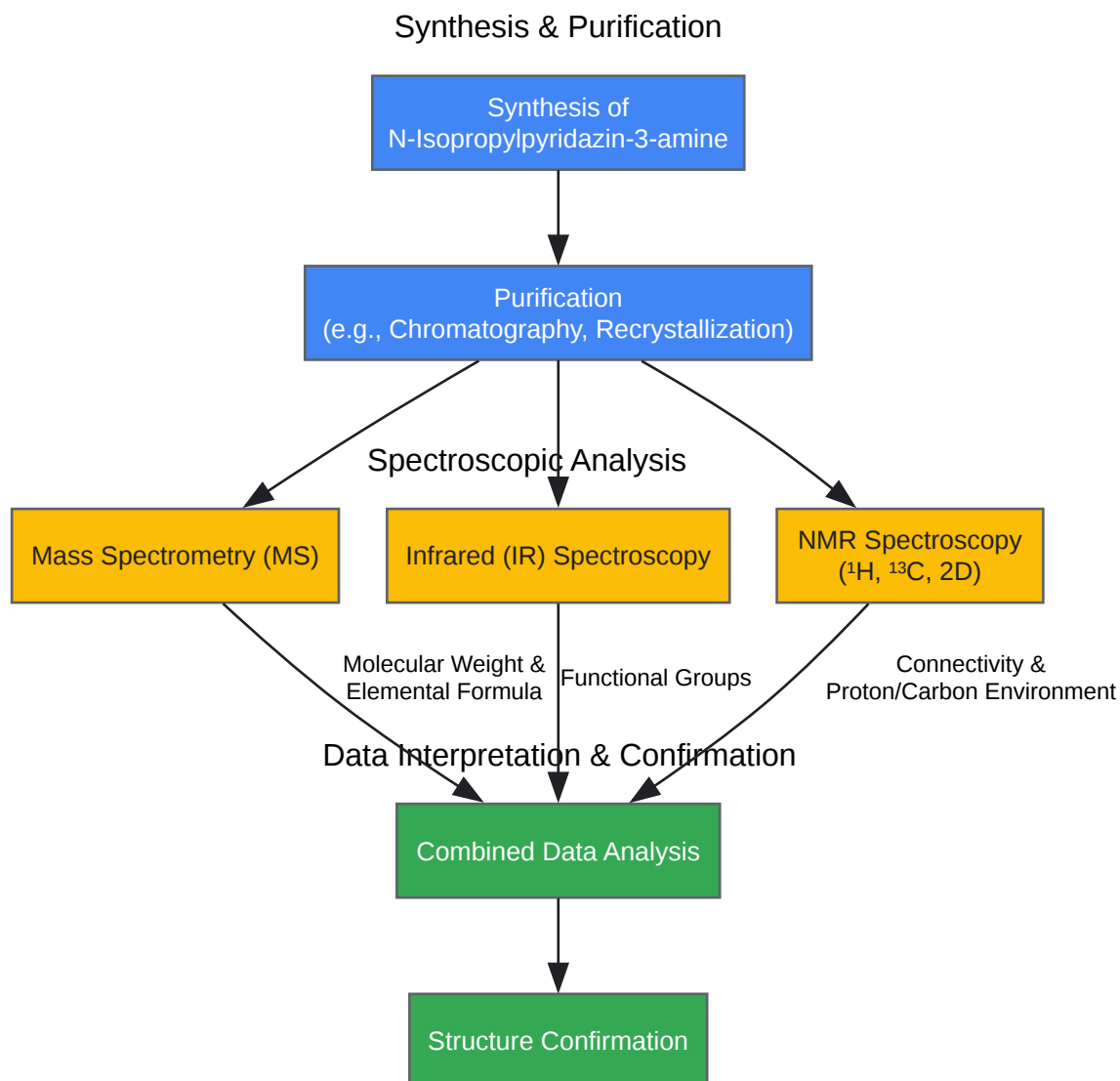


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Figure 1: Simplified diagram of VEGFR-2 and JNK1 signaling pathways.

Structure Elucidation Workflow

The comprehensive identification of **N-Isopropylpyridazin-3-amine** relies on the synergistic interpretation of data from multiple spectroscopic techniques. The logical workflow ensures unambiguous structure confirmation.



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- To cite this document: BenchChem. [Structure Elucidation of N-Isopropylpyridazin-3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109044#structure-elucidation-of-n-isopropylpyridazin-3-amine]

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